Acetamide, 2-cyano-2-nitro-
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Overview
Description
. It is a derivative of acetamide where a cyano group (-CN) and a nitro group (-NO2) are attached to the second carbon atom of the acetamide structure. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One common method involves the cyanoacetylation of amines, where a cyano group is introduced to an amine compound. This reaction typically requires a cyanoacetic acid derivative and a suitable catalyst.
Nitration Reaction: The nitration of cyanoacetamide can be achieved by treating cyanoacetamide with nitric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods: The industrial production of 2-cyano-2-nitroacetamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.
Types of Reactions:
Oxidation: 2-cyano-2-nitroacetamide can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Substitution reactions can occur at the cyano or nitro groups, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines or alcohols.
Substitution: Various substituted cyano or nitro compounds.
Scientific Research Applications
2-cyano-2-nitroacetamide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds, particularly in the formation of heterocyclic structures.
Biology: It is used in the study of biological processes, including enzyme inhibition and receptor binding studies.
Medicine: Research into its potential therapeutic applications, such as its use in drug design and development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-cyano-2-nitroacetamide exerts its effects involves its interaction with molecular targets and pathways. The cyano and nitro groups play a crucial role in its reactivity, influencing its binding affinity and biological activity. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-cyano-2-nitroacetamide is compared with other similar compounds, such as:
Cyanoacetamide: Lacks the nitro group, resulting in different reactivity and applications.
Nitroacetamide: Lacks the cyano group, leading to variations in chemical behavior and uses.
Cyanoacetic Acid: A related compound with different functional groups and properties.
These comparisons highlight the uniqueness of 2-cyano-2-nitroacetamide in terms of its chemical structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
475-08-1 |
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Molecular Formula |
C3H3N3O3 |
Molecular Weight |
129.07 g/mol |
IUPAC Name |
2-cyano-2-nitroacetamide |
InChI |
InChI=1S/C3H3N3O3/c4-1-2(3(5)7)6(8)9/h2H,(H2,5,7) |
InChI Key |
HQWDILUMZXPFNW-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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